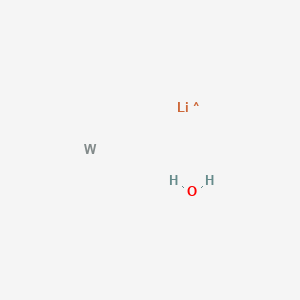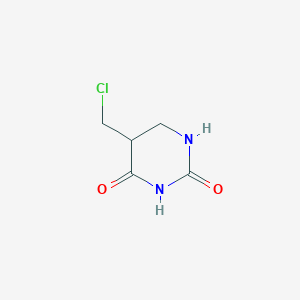![molecular formula C16H26NO3P B12345103 Diethyl [1-(phenylamino)cyclohexyl]phosphonate](/img/structure/B12345103.png)
Diethyl [1-(phenylamino)cyclohexyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a cyclohexyl ring, which is further substituted with a phenylamino group. The combination of these functional groups imparts distinct reactivity and versatility to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate can be synthesized through the Kabachnik–Fields reaction, which involves the reaction of aniline, diethyl phosphite, and cyclohexanone . The reaction can be carried out in the presence or absence of a catalyst at various temperatures (20, 40, 60, and 80°C) . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or crystallization to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(phenylamino)cyclohexyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles such as thiols, amines, and phenols.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and phenols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the phosphonate ester.
Major Products Formed
Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the phenylamino group.
Hydrolysis: The major product is the corresponding phosphonic acid.
Applications De Recherche Scientifique
Diethyl [1-(phenylamino)cyclohexyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Diethyl [1-(phenylamino)cyclohexyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . The phenylamino group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The cyclohexyl ring provides structural stability and influences the overall reactivity of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonate: A simpler analog without the cyclohexyl and phenylamino groups.
Diethyl phenylphosphonate: Lacks the cyclohexyl ring but contains the phenyl group.
Diethyl cyclohexylphosphonate: Contains the cyclohexyl ring but lacks the phenylamino group.
Uniqueness
Diethyl [1-(phenylamino)cyclohexyl]phosphonate is unique due to the combination of the cyclohexyl ring, phenylamino group, and phosphonate ester. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler analogs. The presence of the phenylamino group allows for interactions with biological targets, while the phosphonate group provides strong binding affinity to metal ions, making it versatile for various applications.
Propriétés
Formule moléculaire |
C16H26NO3P |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
N-(1-diethoxyphosphorylcyclohexyl)aniline |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(13-9-6-10-14-16)17-15-11-7-5-8-12-15/h5,7-8,11-12,17H,3-4,6,9-10,13-14H2,1-2H3 |
Clé InChI |
AQYMPJLPMMAHDY-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(CCCCC1)NC2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)


![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)

![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Methyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345085.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345093.png)


![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-pentyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12345111.png)
